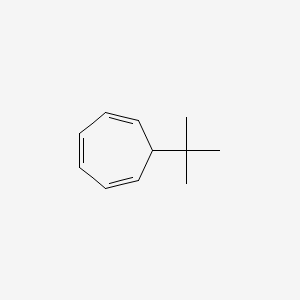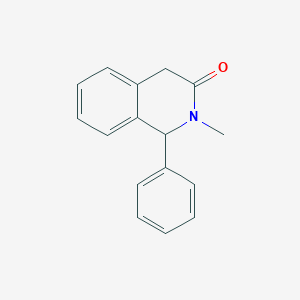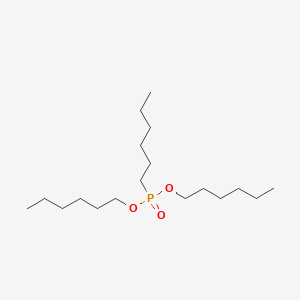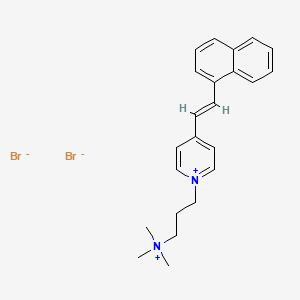
4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a vinyl linkage, and a pyridinium moiety, making it an interesting subject for research in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide typically involves multiple steps, starting with the preparation of the naphthyl vinyl intermediate. This intermediate is then reacted with a pyridinium salt under specific conditions to form the final product. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Hydroxide ions, alkoxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones or carboxylic acids, while reduction can produce naphthyl ethyl derivatives.
科学研究应用
4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide involves its interaction with specific molecular targets and pathways. The compound’s naphthyl and pyridinium groups allow it to bind to certain proteins or nucleic acids, potentially disrupting their normal function. This binding can lead to various biological effects, such as inhibition of enzyme activity or interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 4-(2-(1-Naphthyl)vinyl)pyridine
- 1-(3-(Trimethylammonio)propyl)pyridinium bromide
- Naphthylvinylpyridinium derivatives
Uniqueness
4-(2-(1-Naphthyl)vinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
21074-53-3 |
|---|---|
分子式 |
C23H28Br2N2 |
分子量 |
492.3 g/mol |
IUPAC 名称 |
trimethyl-[3-[4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium-1-yl]propyl]azanium;dibromide |
InChI |
InChI=1S/C23H28N2.2BrH/c1-25(2,3)19-7-16-24-17-14-20(15-18-24)12-13-22-10-6-9-21-8-4-5-11-23(21)22;;/h4-6,8-15,17-18H,7,16,19H2,1-3H3;2*1H/q+2;;/p-2/b13-12+;; |
InChI 键 |
AHHOMAVGRXRBRI-HPAIREQNSA-L |
手性 SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32.[Br-].[Br-] |
规范 SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


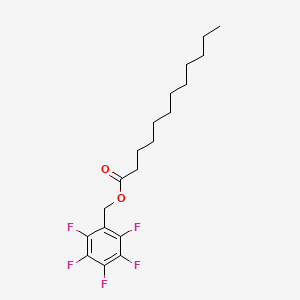
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)



![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)

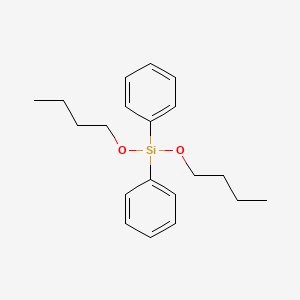


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
